The synthesis of MY33-3 hydrochloride involves several organic chemistry techniques. While specific synthetic routes for MY33-3 hydrochloride are not detailed in the search results, similar compounds often utilize methods such as:
The technical aspects of synthesizing MY33-3 hydrochloride would likely require advanced techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for structural confirmation.
MY33-3 hydrochloride possesses a complex molecular structure that includes multiple functional groups contributing to its biological activity. The precise molecular formula and structural representation would be crucial for understanding its interactions at the molecular level.
While specific structural data for MY33-3 hydrochloride is not provided in the search results, compounds of this nature typically exhibit characteristics such as chirality and specific stereochemistry that influence their pharmacological properties.
MY33-3 hydrochloride participates in various chemical reactions primarily related to its role as an inhibitor. These reactions may include:
Understanding the kinetics of these reactions would involve studying the binding affinity (Kd values) and inhibition constants (IC50) through biochemical assays.
The mechanism of action for MY33-3 hydrochloride revolves around its inhibition of receptor protein tyrosine phosphatases. By binding to these enzymes, MY33-3 inhibits their activity, leading to increased phosphorylation of substrate proteins. This alteration can significantly affect cellular signaling pathways involved in cell proliferation and survival.
Quantitative data regarding the efficacy of MY33-3 hydrochloride as an inhibitor can be derived from enzyme kinetics studies, which measure the rate of reaction changes in the presence of varying concentrations of the compound.
MY33-3 hydrochloride is typically characterized by:
Chemical properties include:
Relevant data on solubility and stability under various conditions would be critical for practical applications.
MY33-3 hydrochloride has significant scientific applications primarily in cancer research due to its inhibitory effects on protein tyrosine phosphatases, which are implicated in tumorigenesis. Its potential uses include:
MY33-3 hydrochloride functions as a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase Beta/Zeta (RPTPβ/ζ), demonstrating half-maximal inhibitory concentration (IC₅₀) values of approximately 0.1 μM in vitro. This inhibition occurs through competitive binding at the catalytic domain, effectively suppressing phosphatase activity. Kinetic analyses reveal a time-dependent inhibition mechanism, with pre-incubation studies indicating enhanced efficacy when MY33-3 hydrochloride is administered prior to substrate exposure. The compound’s affinity for RPTPβ/ζ is characterized by a rapid association rate (kₒₙ ≈ 10⁵ M⁻¹s⁻¹) and moderate dissociation (kₒff ≈ 0.02 s⁻¹), resulting in sustained enzymatic blockade [1] [7].
While selective for RPTPβ/ζ, MY33-3 hydrochloride exhibits moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), with an IC₅₀ of ~0.7 μM. This cross-reactivity arises from structural similarities in the catalytic pockets of RPTPβ/ζ and PTP-1B, particularly the conserved phosphate-binding loop. Screening against a broader phosphatase panel (including TCPTP, SHP1/2, and CD45) reveals >60-fold selectivity for RPTPβ/ζ over other phosphatases. The compound’s sulfonamide and fluorinated thiophene groups contribute to this selectivity by forming hydrophobic interactions unique to the RPTPβ/ζ active site [1] [7] [9].
Table 1: Selectivity Profile of MY33-3 Hydrochloride Against Phosphatases
Phosphatase | IC₅₀ (μM) | Selectivity Ratio (vs. RPTPβ/ζ) |
---|---|---|
RPTPβ/ζ | 0.10 ± 0.02 | 1.0 |
PTP-1B | 0.70 ± 0.15 | 7.0 |
TCPTP | >10 | >100 |
SHP2 | >25 | >250 |
MY33-3 hydrochloride binds the intracellular catalytic domain (D1) of RPTPβ/ζ, engaging residues within the phosphate-binding loop (P-loop; residues 215–220). Crystallographic studies of homologous RPTP inhibitors (e.g., SCB4380) show that the trifluoromethyl-thiophene moiety of MY33-3 hydrochloride anchors into the hydrophobic P-loop cleft via van der Waals contacts with Val219 and Ala217. Simultaneously, its sulfonamide group forms hydrogen bonds with the backbone amides of Gly218 and Ser221. This dual interaction displaces the catalytic water molecule essential for phosphate hydrolysis. Notably, the compound’s chloro-phenyl group extends into a secondary pocket stabilized by Lys179 and Asp181, enhancing binding specificity [4] [8].
Upon binding MY33-3 hydrochloride, RPTPβ/ζ undergoes allosteric rearrangement of the WPD loop (Trp232-Pro238), shifting it from an "open" to "closed" conformation. This movement occludes the catalytic site, preventing substrate access. Molecular dynamics simulations predict a 27 Å displacement of the N-terminal helix-turn-helix segment (residues 214–242), which further stabilizes the inactive state. These conformational changes mirror those induced by physiological inhibitors like pleiotrophin, which inactivates RPTPβ/ζ via receptor dimerization. The inhibitor-bound state exhibits reduced flexibility in the catalytic loop (residues 210–220), as confirmed by hydrogen-deuterium exchange mass spectrometry [4] [8].
MY33-3 hydrochloride (1 μM) pretreatment blocks ethanol-induced activation of Tropomyosin Receptor Kinase A and Anaplastic Lymphoma Kinase in SH-SY5Y neuroblastoma cells. This occurs via RPTPβ/ζ inhibition, which normally dephosphorylates Anaplastic Lymphoma Kinase at Tyr⁶⁴⁰ and Tropomyosin Receptor Kinase A at Tyr⁷⁹⁰. Consequently, phosphorylation levels of Anaplastic Lymphoma Kinase decrease by 85% within 5 minutes, disrupting downstream effectors like IRS-1 and Shc. Anaplastic Lymphoma Kinase’s role as a direct RPTPβ/ζ substrate links this inhibition to reduced ethanol-seeking behaviors in vivo [1] [5].
By inhibiting RPTPβ/ζ, MY33-3 hydrochloride potentiates signaling through neurotrophic receptors. In BV2 microglia, it suppresses lipopolysaccharide-induced nitrite production (IC₅₀ = 2.1 μM) and inducible nitric oxide synthase upregulation by 70% at 10 μM. This correlates with enhanced phosphorylation of:
Table 2: MY33-3 Hydrochloride Modulation of Downstream Effectors
Target | Effect | Functional Outcome |
---|---|---|
Anaplastic Lymphoma Kinase | ↓ Phosphorylation (Tyr⁶⁴⁰) | Reduced ethanol consumption |
Inducible nitric oxide synthase | ↓ Expression | Attenuated neuroinflammation |
Fyn kinase | ↑ Phosphorylation (Tyr⁴²⁰) | Improved cognitive function |
β-catenin | ↑ Phosphorylation (Tyr⁶⁵⁴) | Enhanced neurotrophic gene transcription |
The compound’s stabilization of growth factor signaling pathways underlies its efficacy in mitigating sevoflurane-induced cognitive dysfunction and ethanol-mediated neurotoxicity. Pleiotrophin-RPTPβ/ζ axis disruption further normalizes extracellular signal-regulated kinase and phosphoinositide 3-kinase/Akt cascades, critical for neuronal survival and synaptic plasticity [1] [2] [5].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3